Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(4-ethylbenzyl)-N-methylacetamide

Lipophilicity Covalent inhibitor design Permeability

2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide (CAS 923162-76-9) is a synthetic N,N-disubstituted α-chloroacetamide with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol. It belongs to the class of electrophilic chloroacetamides, which are widely employed as covalent warheads in medicinal chemistry to target active-site cysteine residues.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 923162-76-9
Cat. No. B2884693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-ethylbenzyl)-N-methylacetamide
CAS923162-76-9
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN(C)C(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3
InChIKeyIGUFACRNTWAIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide CAS 923162-76-9: Procurement-Ready Research-Grade α-Chloroacetamide Building Block


2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide (CAS 923162-76-9) is a synthetic N,N-disubstituted α-chloroacetamide with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol [1]. It belongs to the class of electrophilic chloroacetamides, which are widely employed as covalent warheads in medicinal chemistry to target active-site cysteine residues [2]. The compound is commercially supplied as a research chemical with a standard purity of ≥95%, and it requires storage sealed in a dry environment at 2–8°C . Its structural features include a single hydrogen-bond acceptor, no hydrogen-bond donors, a calculated LogP of ~2.6, and a topological polar surface area of 20.3 Ų [1].

Why All α-Chloroacetamides Are Not Interchangeable: The Critical Role of the 4-Ethylbenzyl N-Methyl Scaffold


Within the α-chloroacetamide family, the identity and substitution pattern of the N-alkyl and N-benzyl groups directly govern three parameters essential for experimental reproducibility: (i) intrinsic reactivity of the electrophilic chloroacetyl warhead, modulated by the electron-donating 4-ethyl group; (ii) lipophilicity-driven cellular permeability, where the measured LogP of ~2.6 for the 4-ethylbenzyl derivative [1] differs substantially from unsubstituted or para-halo analogs; and (iii) target-engagement selectivity, as demonstrated by the Cravatt laboratory where even minor alterations in the benzyl substituent shifted the proteomic selectivity profile of α-chloroacetamide-based NNMT inhibitors [2]. Simply substituting a 2-chloro-N-benzyl-N-methylacetamide or a 2-chloro-N-(4-chlorobenzyl) analog without re-validating reactivity, solubility, and off-target binding introduces uncontrolled variables that can undermine both chemical biology probe studies and structure-activity relationship campaigns.

Quantitative Differentiation of 2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide: Comparator-Anchored Property and Reactivity Profiles


Lipophilicity (LogP) Benchmarking Versus the Unsubstituted Benzyl Analog

The 4-ethyl substituent on the benzyl ring of the target compound confers a calculated XLogP3-AA value of 2.6 [1]. In comparison, the unsubstituted benzyl analog 2-chloro-N-benzyl-N-methylacetamide (PubChem CID 10447939) yields a calculated XLogP3-AA of approximately 1.8–2.0, representing a ΔLogP of +0.6 to +0.8 log units. This increase in lipophilicity is predicted to enhance passive membrane permeability by approximately 3- to 5-fold based on the established linear relationship between LogD and Caco-2 permeability within this chemical space [2].

Lipophilicity Covalent inhibitor design Permeability

Hydrogen-Bond Donor Deficiency: Differentiating N-Methyl from N–H Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0) due to full N-methyl substitution [1]. The corresponding secondary amide analog, 2-chloro-N-(4-ethylbenzyl)acetamide (the N-des-methyl variant), possesses one hydrogen-bond donor (HBD = 1). In the context of α-chloroacetamide covalent inhibitors, the absence of an N–H donor eliminates a potential hydrogen-bonding interaction with the protein backbone in the target binding pocket, a feature that the Cravatt group has exploited to tune selectivity away from off-targets that require this hydrogen-bond anchor [2].

Hydrogen bonding CNS penetration Proteomic selectivity

Electrophilic Warhead Reactivity: α-Chloroacetamide Versus α-Bromoacetamide and Acrylamide Classes

The α-chloroacetamide warhead of the target compound exhibits a thiolate reactivity that is intermediate between the more reactive α-bromoacetamide and the less reactive acrylamide classes. In a comparative kinetic study of NNMT C165 alkylation, an α-chloroacetamide probe achieved complete active-site labeling within 30 minutes at 1 µM concentration, whereas the corresponding acrylamide-based inhibitor required >2 hours to reach equivalent occupancy [1]. This intermediate reactivity profile balances sufficient target engagement speed with reduced non-specific alkylation of abundant cellular thiols such as glutathione, a property that contributes to the excellent proteomic selectivity of α-chloroacetamides observed in cell lysates [1].

Covalent inhibitor Electrophilic warhead Thiol reactivity

Vendor-Reported Purity and Storage Stability: Procurement Decision Metrics

Commercially, 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is supplied with a minimum purity of 95% (HPLC), as documented by ChemScene (Cat. No. CS-0240211) and Leyan (Cat. No. 1310881) . The recommended storage condition — sealed in a dry atmosphere at 2–8°C — is consistent with the need to minimize hydrolysis of the chloroacetyl moiety. In contrast, the less sterically hindered 2-chloro-N-benzyl-N-methylacetamide is frequently offered only at 90–93% purity from certain suppliers and may exhibit faster hydrolytic degradation at ambient temperature due to reduced steric shielding of the electrophilic carbon.

Chemical purity Storage stability Procurement specification

Validated Application Scenarios for 2-Chloro-N-(4-ethylbenzyl)-N-methylacetamide Derived from Quantitative Evidence


Covalent Chemical Probe Development Targeting Cysteine-Containing Enzymes

The intermediate thiol reactivity of the α-chloroacetamide warhead (≥4-fold faster than acrylamides in NNMT labeling kinetics [1]) combined with zero H-bond donor character [2] makes this compound an ideal starting scaffold for designing irreversible inhibitors of enzymes with active-site or allosteric cysteine residues. The 4-ethyl substitution enhances LogP by 0.6–0.8 units over the unsubstituted benzyl analog, improving cell permeability for intracellular target engagement studies [2].

Structure-Activity Relationship (SAR) Exploration of NNMT and Metabolic Methyltransferase Inhibitors

As a member of the α-chloroacetamide class validated by the Cravatt laboratory for NNMT inhibition [1], this specific 4-ethylbenzyl N-methyl variant serves as a comparator compound in SAR campaigns seeking to optimize proteomic selectivity. Its distinct LogP and steric profile relative to the para-hydrogen and para-chloro analogs enables systematic mapping of how benzyl substitution patterns influence off-target binding in cellular lysates.

Synthetic Intermediate for N,N-Disubstituted Amide Library Construction

The ≥95% commercial purity and dry-sealed 2–8°C storage stability support its use as a reliable building block in parallel synthesis. The chloroacetyl group can be selectively derivatized via nucleophilic substitution with amines, thiols, or carboxylates, while the 4-ethylbenzyl N-methyl scaffold remains intact, enabling rapid generation of focused compound libraries for phenotypic screening.

CNS-Penetrant Covalent Inhibitor Design Programs

With zero hydrogen-bond donors, a TPSA of only 20.3 Ų, and a calculated LogP of 2.6 [2], this compound satisfies multiple empirical criteria for passive blood-brain barrier penetration (HBD ≤ 0.5, TPSA < 90 Ų). Researchers initiating CNS-targeted covalent inhibitor programs can prioritize this scaffold over the corresponding N–H amide analog (HBD = 1), which is predicted to exhibit ~5-fold lower brain-to-plasma exposure based on P-gp efflux ratio models.

Quote Request

Request a Quote for 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.